1-Linoleoyl-2-oleoyl-rac-glycerol
Overview
Description
1-Linoleoyl-2-oleoyl-rac-glycerol is a diacylglycerol that contains oleic acid and linoleic acid at the sn-1 and sn-2 positions, respectively . This compound is found in various natural sources, including raw and dry-cured Iberian ham . It is a significant component in lipid biochemistry and has various applications in scientific research.
Preparation Methods
1-Linoleoyl-2-oleoyl-rac-glycerol can be synthesized through esterification reactions. In this process, linoleic acid and oleic acid are esterified with glycerol in the presence of a catalyst . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, or ethyl acetate . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Linoleoyl-2-oleoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated fatty acid derivatives.
Scientific Research Applications
1-Linoleoyl-2-oleoyl-rac-glycerol has numerous applications in scientific research. In chemistry, it is used as a model compound to study lipid biochemistry and the interactions of fatty acids with enzymes . In biology, it is utilized to investigate the metabolic pathways of lipids and their role in cellular processes . In medicine, this compound is studied for its potential therapeutic effects, particularly in the context of lipid metabolism disorders . Additionally, it has applications in the food industry for the development and optimization of nutritional products .
Mechanism of Action
The mechanism of action of 1-Linoleoyl-2-oleoyl-rac-glycerol involves its interaction with various enzymes involved in lipid metabolism. It serves as a substrate for lipases, which catalyze the hydrolysis of the ester bonds, releasing free fatty acids and glycerol . These free fatty acids can then participate in various metabolic pathways, including beta-oxidation and the synthesis of complex lipids . The molecular targets and pathways involved in its action include the activation of peroxisome proliferator-activated receptors (PPARs) and the modulation of lipid signaling pathways .
Comparison with Similar Compounds
1-Linoleoyl-2-oleoyl-rac-glycerol can be compared with other similar diacylglycerols, such as 1,2-Dilinoleoyl-sn-glycerol and 1-Oleoyl-2-linoleoyl-sn-glycerol . While these compounds share structural similarities, their fatty acid composition and positional isomerism can lead to differences in their biochemical properties and applications. For instance, 1,2-Dilinoleoyl-sn-glycerol contains two linoleic acid residues, which may affect its interaction with enzymes and its role in metabolic pathways . The unique combination of oleic acid and linoleic acid in this compound contributes to its distinct properties and applications in research and industry .
Properties
IUPAC Name |
[1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNNBQJKEBDPQS-LTEAFHAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130579 | |
Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104485-08-7 | |
Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104485-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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